molecular formula C11H21NOS B1482735 [1-(Thian-4-yl)piperidin-3-yl]methanol CAS No. 1824024-47-6

[1-(Thian-4-yl)piperidin-3-yl]methanol

Cat. No.: B1482735
CAS No.: 1824024-47-6
M. Wt: 215.36 g/mol
InChI Key: MCSWLYNFETYNPL-UHFFFAOYSA-N
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Description

[1-(Thian-4-yl)piperidin-3-yl]methanol is a heterocyclic compound featuring a piperidine core substituted at the nitrogen atom with a thian-4-yl group (tetrahydrothiopyran-4-yl) and a hydroxymethyl group at the 3-position. This structure combines sulfur-containing and nitrogen-containing heterocycles, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

[1-(thian-4-yl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NOS/c13-9-10-2-1-5-12(8-10)11-3-6-14-7-4-11/h10-11,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSWLYNFETYNPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCSCC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Thian-4-yl)piperidin-3-yl]methanol typically involves the reaction of piperidine with thian-4-yl derivatives under specific conditions. One common synthetic route is the nucleophilic substitution reaction, where a suitable thian-4-yl halide reacts with piperidine in the presence of a base. The reaction conditions include maintaining an inert atmosphere, controlling the temperature, and using a polar aprotic solvent.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: [1-(Thian-4-yl)piperidin-3-yl]methanol can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various chemical syntheses.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
[1-(Thian-4-yl)piperidin-3-yl]methanol serves as an important intermediate in the synthesis of more complex organic molecules. Its structural characteristics allow for various chemical transformations, making it a versatile building block in organic chemistry. Common reactions involving this compound include:

  • Nucleophilic Substitution : This process often involves the reaction of this compound with alkyl halides to form substituted derivatives.
  • Oxidation and Reduction Reactions : The compound can be oxidized using agents like potassium permanganate or reduced with lithium aluminum hydride, leading to various derivatives that have potential applications in different fields.

Biological Applications

Pharmacological Potential
Research has indicated that this compound exhibits promising biological activities, particularly antimicrobial and antifungal properties. Studies have shown that compounds with similar piperidine structures can modulate biological pathways by interacting with specific receptors or enzymes. This interaction may lead to the development of novel therapeutic agents targeting various diseases.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant antibacterial and antifungal activities. The compound's efficacy against specific pathogens makes it a candidate for further exploration in drug development aimed at treating infections caused by resistant strains of bacteria and fungi .

Medicinal Chemistry

Drug Development
The unique properties of this compound position it as a valuable compound in medicinal chemistry. Ongoing research focuses on its potential as a lead compound for designing new drugs, particularly those targeting specific molecular pathways involved in diseases such as cancer and inflammation.

Case Studies

  • Anticancer Research : Initial studies have indicated that derivatives of this compound may exhibit antiproliferative effects against various cancer cell lines. Compounds with similar piperidine moieties have shown significant growth inhibition in melanoma and renal cancer cell lines, suggesting that further exploration could yield effective anticancer agents .
  • Inflammation Modulation : The compound's ability to interact with immune cell functions positions it as a candidate for developing drugs aimed at regulating inflammatory responses .

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals. Its role as an intermediate facilitates the manufacture of various materials used in pharmaceuticals, agrochemicals, and other chemical industries.

Mechanism of Action

The mechanism by which [1-(Thian-4-yl)piperidin-3-yl]methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compounds listed in —(2S,3S)-2-(halophenyl)-1-(4-methoxyphenyl)piperidin-3-yl)methanol derivatives (7h, 7i, 7j)—share a piperidin-3-yl methanol backbone but differ in substituents. Key comparisons include:

Table 1: Structural and Analytical Comparison of Analogs

Compound Substituents (R1, R2) Molecular Formula [α]D25 (c, solvent) ee (%) Key Analytical Methods
7h R1 = 3-Cl, R2 = 4-OMe C19H22ClNO2 +6.0 (c1.0, CHCl3) 89 1H/13C NMR, HRMS, HPLC
7i R1 = 4-Cl, R2 = 4-OMe C19H22ClNO2 +10.4 (c0.5, CHCl3) 88 1H/13C NMR, HRMS, HPLC
7j R1 = 2-Br, R2 = 4-OMe C19H22BrNO2 Not reported Not reported Partial NMR data
[Target Compound] R1 = Thian-4-yl, R2 = H C11H19NOS Not available Not available Hypothetical inference

Key Observations :

Substituent Effects on Chirality: The position of halogen substituents (3-Cl in 7h vs. 4-Cl in 7i) significantly impacts optical rotation ([α]D25), with 7i showing higher rotation despite similar ee values (~88–89%) . This suggests that electronic and steric effects of substituents influence chiral environments. The thian-4-yl group in the target compound introduces a sulfur atom and a non-aromatic ring, which may alter polarizability and steric bulk compared to aryl substituents in 7h–7j.

Enantiomeric Excess (ee) Determination :

  • All analogs in used Chiralpak IA columns with n-hexane:i-PrOH (90:10) for HPLC-based ee determination, achieving high resolution (e.g., 7h: 15.436 min retention time for the major enantiomer) . Similar methodologies could apply to the target compound.

Spectroscopic Characterization :

  • HRMS and NMR data for 7h and 7i confirm molecular formulas and substituent positions. For example, 7h’s HRMS (ESI) showed a mass error of 0.0002 (calc. 332.1417 vs. obs. 332.1415), validating synthesis accuracy . The target compound would require analogous validation.

The thian-4-yl group’s electron-rich sulfur might enhance interactions with biological targets compared to halophenyl groups, but this remains speculative.

Biological Activity

The compound [1-(Thian-4-yl)piperidin-3-yl]methanol represents a unique structure within the realm of piperidine derivatives, characterized by the incorporation of a thian ring. This structural feature may impart distinct biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and potential anticancer properties, supported by various studies and data.

Antibacterial Activity

Recent studies have indicated that piperidine derivatives often exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

Case Study: Antibacterial Efficacy

A study conducted on piperidine derivatives demonstrated that certain modifications could enhance antibacterial activity. In vitro tests revealed that specific derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Bacteria
10.0039S. aureus
20.025E. coli

These findings suggest that the thian group may play a significant role in modulating the antibacterial properties of the compound.

Antifungal Activity

In addition to antibacterial effects, piperidine derivatives have also been evaluated for antifungal activity. Compounds with similar structures have shown promising results against fungal strains like Candida albicans.

Research Findings on Antifungal Properties

In a comparative study, several piperidine derivatives were tested against fungal pathogens, revealing notable antifungal activity with MIC values ranging from 0.0048 mg/mL to 0.039 mg/mL against C. albicans .

CompoundMIC (mg/mL)Target Fungi
A0.0048C. albicans
B0.039Bacillus mycoides

Anticancer Activity

The potential anticancer effects of this compound are particularly intriguing. Piperidine derivatives have been associated with various mechanisms of action in cancer treatment, including apoptosis induction and cell cycle arrest.

Case Study: Antiproliferative Effects

A study assessing the antiproliferative activity of piperidine-based compounds found that certain derivatives displayed significant growth inhibition across multiple cancer cell lines, with IC50 values indicating potent activity .

CompoundIC50 (µM)Cancer Cell Line
C10SK-MEL-5 (melanoma)
D12MDA-MB-468 (breast)

The results highlighted that compounds with a piperidin-4-yl methanol moiety exhibited higher antiproliferative activity compared to their analogs lacking this structure.

Enzyme Inhibition

Another aspect of the biological activity of piperidine derivatives is their potential as enzyme inhibitors. Specifically, compounds have been studied for their ability to inhibit acetylcholinesterase (AChE) and urease, which are critical targets in treating neurological disorders and urinary infections, respectively.

Enzyme Inhibition Assay Results

In a recent investigation, several synthesized compounds demonstrated strong inhibitory effects on AChE with IC50 values significantly lower than standard references .

CompoundIC50 (µM)Enzyme Target
E2.14AChE
F6.28Urease

These findings suggest that this compound may also possess valuable therapeutic properties beyond its antimicrobial activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(Thian-4-yl)piperidin-3-yl]methanol
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